molecular formula C16H15N3O3S B10990438 ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10990438
M. Wt: 329.4 g/mol
InChI Key: VYQNQGNZTKQHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an indole-derived carboxamide group and an ethyl ester. This compound is synthesized via condensation reactions involving ethyl 2-aminothiazole-4-carboxylate and 1-methyl-1H-indole-6-carbonyl chloride, followed by purification via recrystallization or column chromatography . Its structural complexity and hybrid architecture make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors influenced by aromatic and hydrogen-bonding interactions .

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 2-[(1-methylindole-6-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-3-22-15(21)12-9-23-16(17-12)18-14(20)11-5-4-10-6-7-19(2)13(10)8-11/h4-9H,3H2,1-2H3,(H,17,18,20)

InChI Key

VYQNQGNZTKQHHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C=CN3C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction involves the cyclocondensation of α-halo carbonyl compounds with thiourea derivatives. For ethyl 2-amino-1,3-thiazole-4-carboxylate, ethyl bromopyruvate reacts with thiourea in ethanol at 70°C for 1 hour, yielding the thiazole core with a 99% efficiency. Key steps include:

  • Reagents : Ethyl bromopyruvate (1.2 mmol), thiourea (1 mmol)

  • Conditions : Ethanol solvent, 70°C, 1 hour

  • Workup : Precipitation in ice-cold water followed by filtration.

This method is favored for its simplicity and high yield, though purification often requires recrystallization from ethanol to achieve >95% purity.

Cyclization of Carbothioamides

Alternative routes utilize carbothioamide derivatives. For example, 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide reacts with 3-chloro-2,4-pentanedione in ethanol under reflux, forming the thiazole ring with a 90% yield. Triethylamine catalyzes this reaction, enhancing nucleophilic attack at the α-carbon.

Preparation of the Indole Carbonyl Component

The 1-methyl-1H-indol-6-yl carbonyl group is synthesized separately and coupled to the thiazole core.

Fischer Indole Synthesis

The Fischer indole synthesis remains a gold standard for indole preparation:

  • Reagents : Phenylhydrazine, 4-methylcyclohexanone

  • Conditions : Acidic (HCl or H2SO4), 120°C, 6–8 hours

  • Yield : 70–85%.

Modification at the 6-position is achieved via Vilsmeier-Haack formylation, introducing a carbonyl group. Subsequent methylation using methyl iodide in DMF with K2CO3 yields the 1-methylindole derivative.

N-Hydroxyindole Derivatives

Advanced methods employ zinc dust and TMSCl to generate N-hydroxyindoles, which are oxidized to carbonyl-containing indoles. For example, treating 1,2-dibromoethane with zinc in THF forms intermediates that undergo lactamization to yield 1-methylindole-6-carboxylic acid.

Coupling the Thiazole and Indole Moieties

The final step involves forming the amide bond between the thiazole’s amino group and the indole’s carbonyl group.

Acylation with Carboxylic Acid Chlorides

The indole-6-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2) in dichloromethane. This reactive intermediate is then coupled to the thiazole’s amino group under basic conditions:

  • Reagents : Indole-6-carbonyl chloride (1.1 eq), ethyl 2-amino-1,3-thiazole-4-carboxylate (1 eq)

  • Conditions : Dichloromethane, triethylamine (1.5 eq), 0°C → room temperature, 12 hours

  • Yield : 65–75%.

Carbodiimide-Mediated Coupling

For milder conditions, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed:

  • Reagents : EDC (1.2 eq), HOBt (1.2 eq), indole-6-carboxylic acid (1.1 eq)

  • Solvent : DMF, 4°C → room temperature, 24 hours

  • Yield : 80–85%.

This method minimizes side reactions and is preferred for heat-sensitive intermediates.

Optimization Strategies

Solvent and Temperature Effects

ParameterThiazole Synthesis (Hantzsch)Indole Synthesis (Fischer)Coupling (EDC/HOBt)
Solvent EthanolHCl/EtOHDMF
Temperature 70°C120°C0°C → RT
Reaction Time 1 hour8 hours24 hours
Yield 99%85%85%

Catalytic Enhancements

  • Triethylamine : Accelerates acylation by scavenging HCl.

  • Microwave Irradiation : Reduces coupling time from 24 hours to 30 minutes with comparable yields.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield
Hantzsch + Acylation High thiazole yield (99%)Harsh SOCl2 conditions65–75%
Carbothioamide + EDC Mild conditions, fewer byproductsLonger reaction time (24h)80–85%
Microwave-Assisted Rapid coupling (30 min)Specialized equipment required80%

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring linked to an indole moiety, characterized by the following structural components:

  • Ethyl ester group
  • Methyl group at the fourth position of the thiazole ring
  • Carbonyl amine linkage to a methyl-substituted indole

These features contribute to its distinct chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate exhibits significant antimicrobial activity. Its mechanism of action likely involves:

  • Binding to active sites on target proteins , which may include enzymes and receptors.
  • Modulating biological pathways through interactions between the indole and thiazole components.

In various studies, the compound has shown effectiveness against a range of microbial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. For instance, derivatives of related thiazole compounds have demonstrated promising activity against Bacillus subtilis and Aspergillus niger .

Synthesis and Derivative Development

The synthesis of this compound typically involves several steps that optimize yields and purity. The synthetic pathways often include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of substituents to enhance biological activity.

The development of derivatives has been crucial in exploring the structure-activity relationship (SAR) of this compound class. For example, modifications at various positions on the thiazole or indole rings can lead to enhanced antimicrobial properties or altered pharmacokinetic profiles .

Case Study 1: Antimicrobial Screening

A study focused on synthesizing derivatives from this compound evaluated their antimicrobial efficacy against several bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

CompoundMIC (µg/mL)Activity
Derivative A32Strong against Bacillus subtilis
Derivative B64Moderate against Escherichia coli
Derivative C128Weak against Pseudomonas aeruginosa

Case Study 2: Drug Development Potential

Another research effort highlighted the potential of this compound as a scaffold for drug development targeting specific biological pathways involved in microbial resistance. The study employed molecular docking techniques to predict binding affinities with various enzymes implicated in resistance mechanisms, demonstrating favorable interactions .

Mechanism of Action

The mechanism of action of ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with different biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-[(E)-Phenylmethylidene]Amino-1,3-Thiazole-4-Carboxylate

This analog replaces the indole-carboxamide group with a benzylidene substituent. Reported melting points range from 120–122°C, lower than the indole-containing derivative (mp ~180–185°C), likely due to reduced molecular rigidity . Biological studies suggest moderate antimicrobial activity, though less pronounced than indole hybrids, highlighting the role of the indole moiety in enhancing target affinity .

Ethyl 3,5-Dimethyl-4-[(4-Phenyl-1,3-Thiazol-2-yl)Carbamoyl]-1H-Pyrrole-2-Carboxylate

A pyrrole-thiazole hybrid, this compound substitutes the indole group with a pyrrole-carboxamide unit. Its molecular weight (367.43 g/mol) exceeds that of the indole derivative (357.40 g/mol), and its melting point (165–167°C) reflects intermediate rigidity . Pharmacological screens indicate anti-inflammatory activity, comparable to indole derivatives but with lower potency against cancer cell lines .

Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate

Substituting the indole-carboxamide with a morpholino group enhances solubility in aqueous media (logP ~1.2 vs. ~2.5 for the indole derivative). The morpholine ring’s electron-donating properties alter reactivity in nucleophilic substitutions, making this compound a versatile intermediate for further functionalization. However, it lacks the aromatic bulk required for robust enzyme inhibition .

Adamantyl-Substituted Thiazole Derivatives

Compounds like ethyl 2-adamantyl-1,3-thiazole-4-carboxylate incorporate a bulky adamantyl group, significantly increasing molecular weight (316.44 g/mol) and thermal stability (mp >200°C). The adamantyl moiety enhances lipophilicity (logP ~3.8), favoring blood-brain barrier penetration. These derivatives exhibit notable antiproliferative activity against glioblastoma cells (IC50 = 8.2 µM), outperforming indole-containing analogs in neuro-oncology models .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Biological Activity
Ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate Indole-carboxamide 357.40 180–185 Low in water, high in DMSO Anticancer (under investigation)
Ethyl 2-[(E)-phenylmethylidene]amino-1,3-thiazole-4-carboxylate Benzylidene 274.33 120–122 Moderate in ethanol Antimicrobial
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Pyrrole-carboxamide 367.43 165–167 Low in water, high in acetone Anti-inflammatory
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate Morpholino 242.29 88.5–90 High in water Synthetic intermediate
Ethyl 2-adamantyl-1,3-thiazole-4-carboxylate Adamantyl 316.44 >200 High in chloroform Antiproliferative

Biological Activity

Ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound notable for its unique structural features and significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features an ethyl ester group, a thiazole ring, and an indole moiety, contributing to its distinct chemical reactivity and biological interactions. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S with a molecular weight of approximately 343.4 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated that the compound interacts with specific enzymes and receptors, potentially inhibiting microbial growth. For instance, it has shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

The proposed mechanism of action involves binding to active sites on target proteins, where the interactions between the indole and thiazole components play a critical role. These interactions may include hydrogen bonding and hydrophobic effects with amino acid residues within the active sites of enzymes. This binding capability suggests that the compound could modulate biological pathways effectively.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylatePyrazole ring instead of indoleDifferent biological activity due to pyrazole presence
Ethyl 4-methylthiazolecarboxamideLacks indole moietySimpler structure; less diverse reactivity
Ethyl 4-(trifluoromethyl)-2-(thiazol-5-yloxy)-carboxylic acidContains trifluoromethyl groupEnhanced lipophilicity; potential for different pharmacokinetics

This table illustrates that while similar compounds may share some structural characteristics, the specific combination of functional groups in this compound contributes to its distinctive biological activities.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activity:

  • Antimicrobial Evaluation : A study demonstrated that derivatives of thiazole compounds exhibit varying degrees of antimicrobial activity. This compound was among those tested, showing promising results comparable to established antibiotics .
  • Pharmacological Insights : Research published in pharmacological journals highlighted the potential of this compound in drug development. It was suggested that modifications to its structure could enhance its activity against resistant strains of bacteria .
  • Structure–Activity Relationship (SAR) : The structure–activity relationship studies indicated that specific substitutions on the thiazole ring significantly impact antimicrobial potency. This underscores the importance of structural optimization in developing effective therapeutic agents .

Q & A

Basic: What are the optimized synthetic routes for ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling a 1-methyl-1H-indole-6-carboxylic acid derivative with a thiazole precursor. Key steps include:

  • Condensation reactions : Refluxing in acetic acid with sodium acetate as a catalyst (e.g., 3-formyl-indole derivatives reacting with aminothiazolones under acidic conditions) .
  • Functional group compatibility : The ethyl ester group at the 4-position of the thiazole ring requires anhydrous conditions to prevent hydrolysis.
  • Yield optimization : Adjusting molar ratios (e.g., 1.1 equiv of aldehyde derivatives to 1.0 equiv of thiazole precursors) and reaction time (3–5 hours) improves yields up to 70% .

Advanced: How can computational methods resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from structural variations or assay conditions. Methodological approaches include:

  • DFT calculations : To model electronic properties (e.g., charge distribution on the thiazole ring) and predict binding affinities .
  • Molecular docking : Compare interactions with target proteins (e.g., tubulin or kinase enzymes) using software like AutoDock, referencing crystallographic data .
  • QSAR modeling : Correlate substituent effects (e.g., indole methylation) with activity trends across studies .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • 1H/13C NMR : Assign peaks for the indole NH (δ 10–12 ppm), thiazole protons (δ 7–8 ppm), and ethyl ester groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
  • HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~386) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?

Answer:

  • pH-dependent degradation : The ester group hydrolyzes rapidly in alkaline conditions (pH > 8), necessitating buffered formulations (pH 6–7) for pharmacokinetic studies .
  • Thermal stability : Decomposition above 140°C requires storage at –20°C in inert atmospheres .
  • Light sensitivity : UV-Vis studies show photodegradation of the thiazole-indole conjugate, requiring amber vials for long-term storage .

Basic: What are the key structural analogs of this compound, and how do substituent changes affect reactivity?

Answer:

  • Halogenated analogs : Replacing the methyl group on the indole with Cl or F alters electronic properties, increasing electrophilicity and bioactivity .
  • Ester vs. carboxylic acid derivatives : Hydrolyzing the ethyl ester to a free carboxylate improves water solubility but reduces cell permeability .
  • Thiazole ring modifications : Substituting sulfur with oxygen (oxazole) reduces ring aromaticity, weakening π-stacking interactions .

Advanced: What strategies mitigate low yields in multi-step syntheses involving this compound?

Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the indole NH during thiazole coupling to prevent side reactions .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd/C) enhance reductive cyclization steps, improving yields by 15–20% .
  • Flow chemistry : Continuous flow systems reduce intermediate degradation in air-sensitive steps .

Basic: How is this compound used as a building block in medicinal chemistry?

Answer:

  • Anticancer scaffolds : The thiazole-indole core inhibits tubulin polymerization (IC50 ~1.2 µM in HeLa cells) .
  • Antimicrobial hybrids : Conjugation with triazole or pyrazole moieties enhances activity against S. aureus (MIC ~4 µg/mL) .
  • Protease inhibitors : The carbonyl amino group chelates metal ions in enzyme active sites (e.g., HIV-1 protease) .

Advanced: How do solvent polarity and catalyst choice influence regioselectivity in its reactions?

Answer:

  • Polar aprotic solvents (DMF, DMSO): Favor nucleophilic substitution at the thiazole C-2 position .
  • Lewis acids (ZnCl2, AlCl3): Direct electrophilic substitution to the indole C-5 position via coordination with the carbonyl group .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% regioselectivity .

Basic: What are the documented contradictions in biological activity data, and how can they be resolved?

Answer:

  • Contradiction : Variable IC50 values (e.g., 2–10 µM) in cytotoxicity assays.
  • Resolution : Standardize assay protocols (e.g., MTT vs. SRB methods) and cell lines (e.g., HepG2 vs. MCF-7) .
  • Metabolic stability : Use hepatic microsome models to account for interspecies differences in degradation rates .

Advanced: What computational tools predict retrosynthetic pathways for novel derivatives of this compound?

Answer:

  • Retrosynthesis software : Tools like Pistachio or Reaxys propose routes via amide coupling or cyclocondensation .
  • Machine learning : Train models on reaction databases (e.g., BKMS) to prioritize high-yield pathways for halogenated analogs .
  • Fragment-based design : Identify bioisosteres (e.g., replacing thiazole with imidazole) using docking-guided fragment libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.